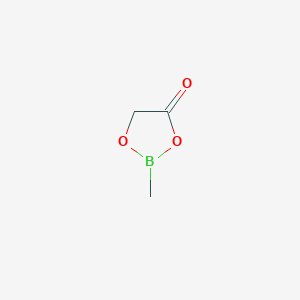
2-Methyl-1,3,2-dioxaborolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,2-dioxaborolan-4-one is an organoboron compound that features a boron atom within a five-membered ring structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications. Its unique structure allows it to participate in a range of transformations, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaborolan-4-one can be synthesized through several methods. One common approach involves the reaction of boronic acids with diols under dehydrating conditions to form the boronate ester. This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the use of boron trihalides with alcohols or diols, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using boronic acids and diols. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,2-dioxaborolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds. This interaction can inhibit enzyme activity or alter the function of biomolecules, making it useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-1,3,2-dioxaborolan-4-one stands out due to its unique combination of stability and reactivity. Its ability to participate in a wide range of chemical reactions, coupled with its stability under various conditions, makes it a versatile and valuable compound in both research and industrial applications. Its structure allows for easy modification, enabling the synthesis of a diverse array of boron-containing compounds .
Propriétés
Numéro CAS |
60798-39-2 |
|---|---|
Formule moléculaire |
C3H5BO3 |
Poids moléculaire |
99.88 g/mol |
Nom IUPAC |
2-methyl-1,3,2-dioxaborolan-4-one |
InChI |
InChI=1S/C3H5BO3/c1-4-6-2-3(5)7-4/h2H2,1H3 |
Clé InChI |
FKYQVSQZODRCJN-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


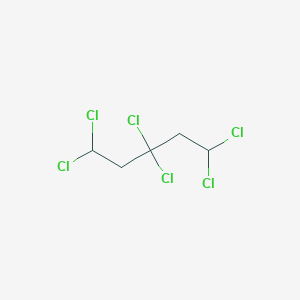
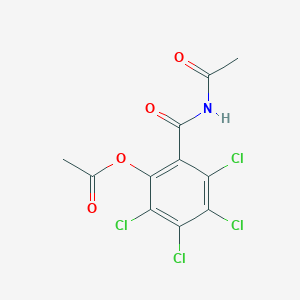
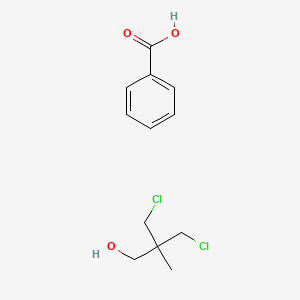
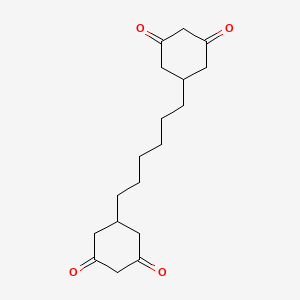

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
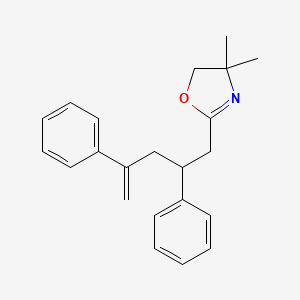
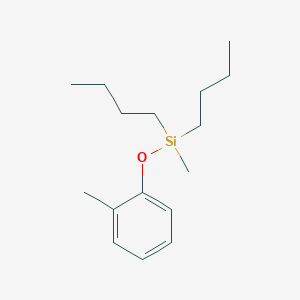

![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
